![molecular formula C16H10N3Na3O10S3 B108087 Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate CAS No. 17716-41-5](/img/structure/B108087.png)
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate, also known as Acid Orange 7, is a synthetic dye commonly used in the textile industry. It is a water-soluble anionic dye that belongs to the azo dye family. Acid Orange 7 has a wide range of applications, including dyeing of wool, silk, and nylon, as well as coloring of paper and leather.
作用机制
The mechanism of action of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 is not fully understood. It is believed to bind to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to induce apoptosis in cancer cells. However, the exact mechanism of these effects is still under investigation.
生化和生理效应
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has been shown to have both beneficial and harmful effects on living organisms. It has been shown to have antioxidant and anti-inflammatory effects, as well as to induce apoptosis in cancer cells. However, it has also been shown to have toxic effects on aquatic organisms and to cause DNA damage in human cells. The exact biochemical and physiological effects of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 depend on the dose and duration of exposure, as well as the type of organism being studied.
实验室实验的优点和局限性
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. It is also water-soluble and can be easily dissolved in aqueous solutions. However, Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 also has several limitations. It has been shown to have toxic effects on living organisms, which can limit its use in certain experiments. It is also not very specific in its binding to proteins and nucleic acids, which can lead to false-positive results.
未来方向
There are several future directions for research on Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7. One area of research is the development of more specific and sensitive biological stains that can be used in microscopy and gel electrophoresis. Another area of research is the investigation of the toxic effects of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 on living organisms and the development of safer alternatives. Finally, the mechanism of action of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 and its potential use as a therapeutic agent for various diseases, such as cancer, should be further investigated.
Conclusion:
In conclusion, Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 is a synthetic dye with a wide range of applications in the textile industry. It has also been extensively studied for its biological and chemical properties. Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has several advantages for use in lab experiments, but also has limitations and potential toxic effects on living organisms. Future research on Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 should focus on the development of safer alternatives and the investigation of its potential therapeutic applications.
合成方法
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 can be synthesized by the diazotization of 4-aminonaphthalene-2-sulfonic acid followed by coupling with 4-aminobenzenesulfonic acid. The resulting product is then oxidized to form the final compound. The synthesis method of Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 is well-established and has been extensively studied in the literature.
科学研究应用
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has been widely used as a biological stain due to its ability to bind to proteins and nucleic acids. It has been used for the detection of DNA and RNA in gel electrophoresis, as well as for the staining of cells and tissues in microscopy. Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate Orange 7 has also been used as a pH indicator in chemical reactions and as a colorimetric reagent for the detection of various analytes.
属性
CAS 编号 |
17716-41-5 |
|---|---|
产品名称 |
Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
分子式 |
C16H10N3Na3O10S3 |
分子量 |
503.5 g/mol |
IUPAC 名称 |
trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13N3O10S3.3Na/c17-12-7-11(31(24,25)26)5-8-6-13(32(27,28)29)15(16(20)14(8)12)19-18-9-1-3-10(4-2-9)30(21,22)23;;;/h1-7,20H,17H2,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
InChI 键 |
PXRHUEYMJGSGOS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)[O-])N)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



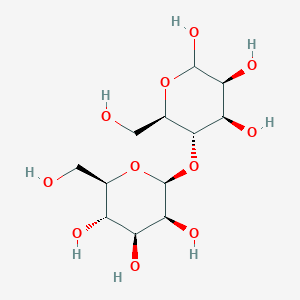
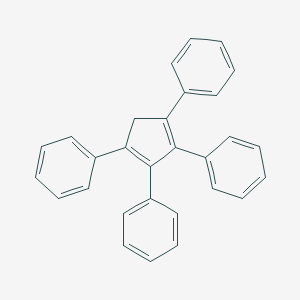
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
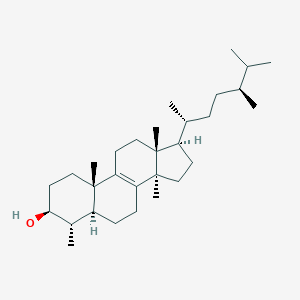
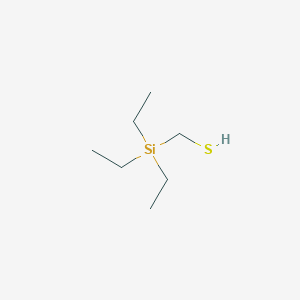
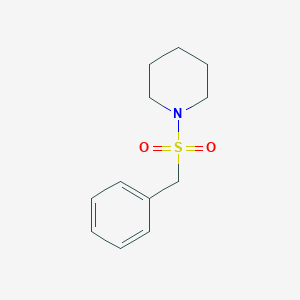
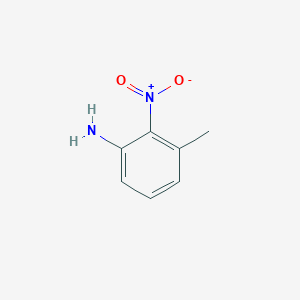
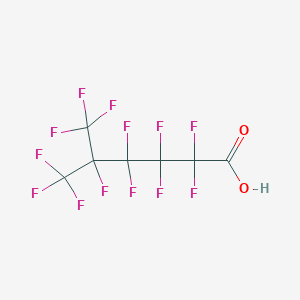
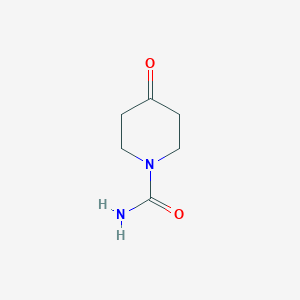
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
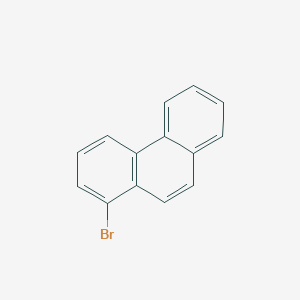
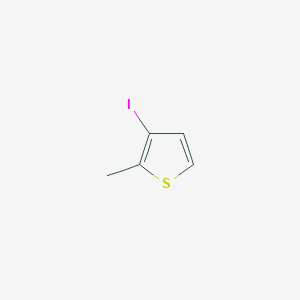
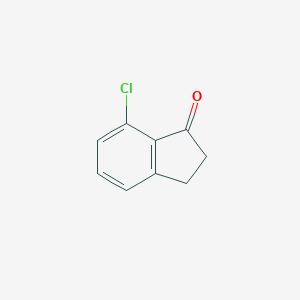
![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)